N'-[(1E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethylidene]-2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide
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Overview
Description
N-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYLIDENE]-2-[4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETOHYDRAZIDE is a complex organic compound that features a pyrazole ring, a thienopyrimidine ring, and an aceto-hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYLIDENE]-2-[4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETOHYDRAZIDE typically involves multi-step organic reactions. The starting materials often include 1,3-dimethyl-1H-pyrazole and 4-oxo-6-propylthieno[2,3-d]pyrimidine. The key steps involve the formation of the hydrazide linkage and the condensation reaction to form the final product. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Purification methods such as crystallization, distillation, or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYLIDENE]-2-[4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
N-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYLIDENE]-2-[4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYLIDENE]-2-[4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETOHYDRAZIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- **N-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYLIDENE]-2-[4-OXO-6-METHYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETOHYDRAZIDE
- **N-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYLIDENE]-2-[4-OXO-6-ETHYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETOHYDRAZIDE
Uniqueness
N-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYLIDENE]-2-[4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETOHYDRAZIDE is unique due to its specific structural features, such as the propyl group on the thienopyrimidine ring. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C18H22N6O2S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[(E)-1-(1,3-dimethylpyrazol-4-yl)ethylideneamino]-2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C18H22N6O2S/c1-5-6-13-7-14-17(27-13)19-10-24(18(14)26)9-16(25)21-20-11(2)15-8-23(4)22-12(15)3/h7-8,10H,5-6,9H2,1-4H3,(H,21,25)/b20-11+ |
InChI Key |
FMHNYKOXCCNZEU-RGVLZGJSSA-N |
Isomeric SMILES |
CCCC1=CC2=C(S1)N=CN(C2=O)CC(=O)N/N=C(\C)/C3=CN(N=C3C)C |
Canonical SMILES |
CCCC1=CC2=C(S1)N=CN(C2=O)CC(=O)NN=C(C)C3=CN(N=C3C)C |
Origin of Product |
United States |
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